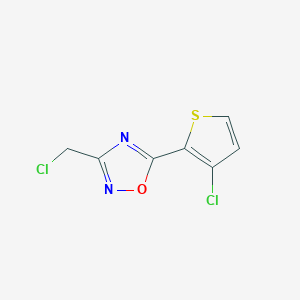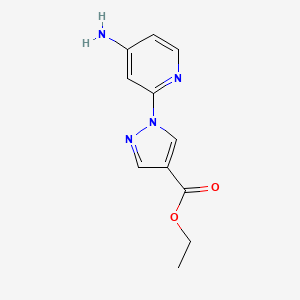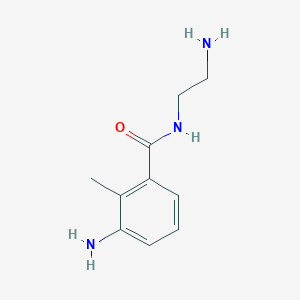![molecular formula C11H14ClN3O3 B1406056 5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine CAS No. 1500168-61-5](/img/structure/B1406056.png)
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine
Overview
Description
“5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine” is a chemical compound with the molecular formula C11H14ClN3O3 . It is a derivative of pyridine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine” can be found in the PubChem database . The compound has a complex structure with multiple functional groups, including a chloro group, a nitro group, a methoxy group, and a piperidinyl group .
Chemical Reactions Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine” can be found in the PubChem database . The database provides information about its structure, chemical names, classification, patents, literature, biological activities, and more .
Scientific Research Applications
Nitration and Derivatization of Pyridine N-oxides
The nitration of pyridine N-oxides, including compounds structurally similar to "5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine", has been studied to understand the influence of substituents on the nitration reaction. For instance, the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide have been reported, yielding mononitrated and dinitrated products under varying conditions (Bissell & Swansiger, 1987). This research highlights the synthetic pathways and the effect of substituents on the reactivity of pyridine N-oxides.
Kinetics of Nucleophilic Substitution Reactions
The kinetics of nucleophilic substitutions at the pyridine ring, specifically the reactions of chloro-nitropyridines with piperidine, have been extensively studied. The research provides insights into the reactivity and mechanism of substitution reactions involving pyridine derivatives and piperidine, which is crucial for understanding the chemical behavior of "5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine" (Hamed, 1997).
Synthesis and Properties of Novel Compounds
Research on the synthesis of novel compounds, such as bacteriochlorins with integral spiro-piperidine motifs, demonstrates the versatility of piperidine derivatives in constructing complex molecular architectures. This work illustrates the potential for incorporating piperidine units, similar to those in "5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine", into larger, functionally diverse molecules (Reddy et al., 2013).
Application in Material Science
Studies on the adsorption and corrosion inhibition properties of piperidine derivatives on metal surfaces highlight the potential application of such compounds in material science. The research on piperidine derivatives' interaction with iron surfaces provides valuable insights into the protective capabilities of nitrogen-containing heterocycles against corrosion, which may extend to compounds like "5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine" (Kaya et al., 2016).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. This suggests that there is ongoing research in this field, and we can expect more advances in the future.
properties
IUPAC Name |
5-chloro-3-nitro-2-(piperidin-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c12-9-5-10(15(16)17)11(14-6-9)18-7-8-1-3-13-4-2-8/h5-6,8,13H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTJUOCTJWEZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)


![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)




![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)


